Cupric Sulfate,Basic

Description

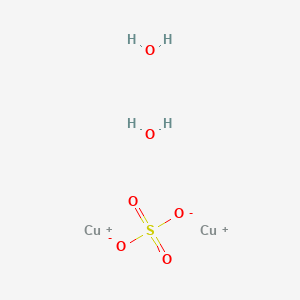

Cupric sulfate, basic (CAS 1332-14-5), also known as tribasic copper sulfate or dolerophane, is a copper hydroxide sulfate compound with the chemical formula CuH₂O₈S₂ (molecular weight: 257.69 g/mol). It is a naturally occurring mineral and a synthetic product used primarily as a fungicide, algaecide, and molluscicide . Unlike cupric sulfate pentahydrate (CuSO₄·5H₂O), which is water-soluble, cupric sulfate, basic is insoluble in water . Its applications span agriculture (e.g., Bordeaux mixture for crop protection) and water treatment due to its controlled copper ion release .

Structure

2D Structure

Properties

Molecular Formula |

Cu2H4O6S |

|---|---|

Molecular Weight |

259.19 g/mol |

IUPAC Name |

copper(1+);sulfate;dihydrate |

InChI |

InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |

InChI Key |

HRMHTQYEURVAQC-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |

Origin of Product |

United States |

Preparation Methods

Sodium Hydroxide-Mediated Precipitation

When sodium hydroxide (NaOH) is gradually added to a copper sulfate (CuSO₄) solution, the hydroxide ions (OH⁻) react with Cu²⁺ to form insoluble copper hydroxide (Cu(OH)₂). However, in the presence of sulfate ions (SO₄²⁻), the product shifts toward the basic sulfate due to ligand competition. The reaction proceeds as:

$$ 4\text{CuSO}4 + 6\text{NaOH} \rightarrow \text{Cu}4(\text{OH})6(\text{SO}4) + 3\text{Na}2\text{SO}4 $$

Critical parameters include:

- pH range : 5.5–6.5 to prevent over-precipitation of Cu(OH)₂.

- Temperature : 60–80°C to enhance crystallinity and reduce amorphous byproducts.

- Stirring rate : 200–400 rpm to ensure homogeneous mixing and prevent localized pH spikes.

Industrial-scale production often substitutes NaOH with calcium hydroxide (Ca(OH)₂) for cost efficiency, though this requires post-synthesis filtration to remove residual calcium sulfate (CaSO₄).

Ammonia-Based Coprecipitation

Ammonia (NH₃) serves as an alternative precipitating agent, forming a deep blue tetraaminecopper(II) complex ([Cu(NH₃)₄]²⁺) initially. Upon gentle heating, the complex decomposes to yield cupric sulfate, basic:

$$ 4[\text{Cu(NH}3)4]^{2+} + 6\text{OH}^- + \text{SO}4^{2-} \rightarrow \text{Cu}4(\text{OH})6(\text{SO}4) + 16\text{NH}_3 \uparrow $$

This method produces finer particles suitable for catalytic applications but requires stringent control of ammonia vapor emissions.

Urea Hydrolysis for Controlled Precipitation

A patented method (CN112028108A) utilizes urea as a slow-release precipitant to achieve uniform particle size distribution. Urea hydrolyzes at elevated temperatures, gradually increasing solution pH and enabling homogeneous nucleation of cupric sulfate, basic.

Reaction Protocol

- Solution preparation : Dissolve 1 mol/L CuSO₄ and 2 mol/L urea in deionized water.

- Reaction : Heat the mixture to 80–90°C for 4–6 hours. Urea decomposition proceeds as:

$$ \text{CO(NH}2\text{)}2 + \text{H}2\text{O} \rightarrow 2\text{NH}3 + \text{CO}_2 \uparrow $$

The released ammonia raises the pH, triggering precipitation. - Aging : Maintain at 60°C for 2 hours to enhance crystallinity.

- Drying : Centrifuge and dry at 110°C to obtain the final product.

Advantages Over Direct Hydroxide Addition

- Narrow particle size distribution : Average diameter 2–5 µm vs. 10–50 µm in traditional methods.

- Reduced agglomeration : Gradual pH rise minimizes interparticle bonding.

- Scalability : Suitable for continuous-flow reactors in industrial settings.

Electrochemical Synthesis from Metallic Copper

Electrolytic methods provide an alternative route, particularly in regions with abundant copper scrap. This approach avoids the need for pre-synthesized CuSO₄ by directly oxidizing metallic copper in sulfuric acid.

Batch Electrolysis Setup

- Anode : Pure copper metal

- Cathode : Lead or stainless steel

- Electrolyte : 20–30% H₂SO₄ solution

- Voltage : 2–4 V DC

The overall reaction is:

$$ 4\text{Cu} + 6\text{H}2\text{SO}4 + \text{O}2 \rightarrow \text{Cu}4(\text{OH})6(\text{SO}4) + 4\text{SO}2 \uparrow + 2\text{H}2\text{O} $$

Oxygen sparging enhances Cu oxidation kinetics, while temperature control (50–70°C) prevents passivation.

Continuous Electrochemical Reactors

Modern plants employ membrane-separated cells to:

- Anolyte compartment : Cu → Cu²⁺ + 2e⁻

- Catholyte compartment : 2H⁺ + 2e⁻ → H₂↑

Controlled mixing of anolyte and catholyte streams at pH 5–6 yields cupric sulfate, basic with >95% current efficiency.

Industrial-Scale Production and Optimization

Raw Material Considerations

| Source | Advantages | Limitations |

|---|---|---|

| Copper ore | High purity (≥98% Cu) | Energy-intensive beneficiation |

| Scrap copper | Cost-effective (recycled material) | Contaminants (Sn, Pb, Zn) |

| Byproduct streams | Low marginal cost | Variable composition |

Most facilities near urban centers use scrap copper, while mining-adjacent plants process sulfide ores via roasting:

$$ 2\text{CuS} + 3\text{O}2 \rightarrow 2\text{CuO} + 2\text{SO}2 \uparrow $$

The resulting CuO is dissolved in H₂SO₄ to form CuSO₄, which is then converted to the basic sulfate.

Crystallization and Drying

Industrial crystallizers operate under vacuum to:

- Concentration : 40–50% total solids

- Temperature gradient : 70°C (inlet) → 30°C (outlet)

- Residence time : 8–12 hours

The product slurry is centrifuged and fluid-bed dried at 120–150°C to yield free-flowing powder with <1% moisture.

Advanced Characterization and Quality Control

Purity Assessment

| Parameter | Method | Specification |

|---|---|---|

| Cu content | Atomic absorption | 53–55% (w/w) |

| Sulfate | Gravimetric analysis | 28–30% (w/w) |

| Chloride | Ion chromatography | <0.01% |

| Particle size | Laser diffraction | D50: 2–10 µm |

XRD and Thermal Analysis

X-ray diffraction confirms the characteristic monoclinic crystal structure (ICDD 00-036-0339). Thermogravimetric analysis shows stepwise dehydration:

$$ \text{Cu}4(\text{OH})6(\text{SO}4) \cdot n\text{H}2\text{O} \rightarrow \text{Cu}4(\text{OH})6(\text{SO}_4) \ (\text{at 150°C}) $$

Further heating to 300°C decomposes the compound into CuO and SO₃ gas.

Chemical Reactions Analysis

Types of Reactions: Cupric sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cupric sulfate can be reduced to cuprous sulfate (Cu₂SO₄) using reducing agents such as hydrogen sulfide.

Reduction: When heated to 650°C, cupric sulfate decomposes to yield cupric oxide (CuO) and sulfur trioxide (SO₃).

Substitution: Cupric sulfate reacts with chloride ions in concentrated hydrochloric acid to form tetrachlorocuprate(II) (CuCl₄²⁻).

Major Products:

- Cupric oxide (CuO)

- Sulfur trioxide (SO₃)

- Tetrachlorocuprate(II) (CuCl₄²⁻)

Scientific Research Applications

Cupric sulfate has a wide range of scientific research applications:

- Chemistry: It is used as a reagent in analytical chemistry and in the preparation of other copper compounds .

- Biology: Cupric sulfate is used in biological research to study the effects of copper on various biological systems .

- Medicine: It is used as a locally applied fungicide, bactericide, and astringent .

- Industry: Cupric sulfate is used in electroplating baths, as an electrolyte for batteries, and as a raw material in the preparation of other copper compounds .

Mechanism of Action

Cupric sulfate exerts its effects by acting as a source of copper ions, which are essential for various biological processes. Copper ions can act as either a recipient or a donor of electrons, participating in various redox reactions . In biological systems, copper ions are involved in the function of enzymes such as cytochrome c oxidase and superoxide dismutase . Copper ions are transported into cells via specific transporters and are incorporated into proteins and enzymes, playing a crucial role in cellular metabolism .

Comparison with Similar Compounds

Cupric Sulfate Pentahydrate (CuSO₄·5H₂O)

- Chemical Properties : Soluble in water (118 g/100 mL at 20°C) ; forms blue crystals.

- Applications : Widely used in feed additives, algicides, and electroplating .

- Toxicity : High doses in animal studies caused renal tubular damage, weight loss, and mortality in rodents (e.g., 30,000 ppm in drinking water led to dehydration and death) .

- Key Difference : Unlike the basic form, cupric sulfate pentahydrate rapidly releases copper ions, making it more immediately toxic but less persistent in environmental applications .

| Property | Cupric Sulfate, Basic | Cupric Sulfate Pentahydrate |

|---|---|---|

| Solubility in Water | Insoluble | 118 g/100 mL |

| Primary Use | Fungicide/Algaecide | Feed additive, Electroplating |

| Copper Release Rate | Slow | Rapid |

Chromium Sulfate, Basic (CrHO₅S)

Cupric Citrate (Alkaline)

- Chemical Properties : Prepared by combining cupric sulfate with sodium citrate and carbonate; soluble in water .

- Applications : Dietary copper source in animal feed; less corrosive than sulfate forms .

- Efficacy : Studies show cupric citrate and sulfate have similar growth performance in pigs, but citrate forms reduce fecal copper excretion, enhancing bioavailability .

- Key Difference: Citrate’s organic ligand reduces oxidative stress compared to inorganic sulfates .

Copper Ammonium Sulfate (Cu(NH₃)₄SO₄)

- Chemical Properties : Soluble in water; used in electroplating and as a slow-release fertilizer .

- Applications : Provides a controlled copper source in agriculture, reducing leaching compared to cupric sulfate pentahydrate .

- Key Difference : Ammonia ligands stabilize copper ions, offering pH-dependent solubility unlike the basic sulfate’s insolubility .

Q & A

Q. What standardized methods are recommended for synthesizing and characterizing basic cupric sulfate in laboratory settings?

Basic cupric sulfate (CuSO₄·3Cu(OH)₂·H₂O) is typically synthesized via controlled precipitation of copper hydroxide with sulfuric acid. A rigorous methodology includes:

- Precipitation protocol : Adjust pH to 8–10 using NaOH or NH₄OH under constant stirring to ensure homogeneous crystal formation .

- Characterization techniques :

- XRD : Confirm crystallinity and phase purity by comparing diffraction patterns with reference databases (e.g., ICDD PDF-4+) .

- FTIR : Identify hydroxyl (-OH) and sulfate (SO₄²⁻) vibrational modes to verify structural integrity .

- Thermogravimetric analysis (TGA) : Quantify water content and thermal stability .

- Purity validation : Use ICP-MS to detect trace impurities (e.g., Fe²⁺, Cl⁻) that may interfere with downstream applications .

Q. What safety protocols are critical when handling basic cupric sulfate in laboratory experiments?

- Exposure mitigation : Use fume hoods for powder handling to prevent inhalation of irritants (e.g., nasal septum damage reported in ).

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal contact and allergic reactions .

- Waste disposal : Neutralize acidic residues with CaCO₃ before disposal to comply with environmental regulations .

Q. How should researchers design experiments to investigate the reactivity of basic cupric sulfate in aqueous systems?

- Controlled variables : pH, temperature, and ionic strength (e.g., using buffer solutions) to isolate reaction pathways .

- Analytical methods :

- Replication : Include triplicate trials and negative controls to validate reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., solubility, ΔH) for basic cupric sulfate across literature sources?

- Methodological audit : Compare experimental conditions (e.g., temperature calibration, reagent purity) from conflicting studies .

- Cross-validation : Replicate key experiments using high-purity reagents and standardized protocols (e.g., USP 35–NF 30 guidelines for solution preparation ).

- Computational modeling : Apply density functional theory (DFT) to predict thermodynamic properties and identify outliers in empirical datasets .

Q. What advanced frameworks (e.g., PICO, FINER) are suitable for designing studies on the environmental impact of basic cupric sulfate?

Q. How should contradictory findings in the genotoxic effects of basic cupric sulfate be analyzed?

- Systematic review : Aggregate data from in vitro (e.g., Ames test) and in vivo (e.g., rodent models) studies to assess mutation frequency .

- Dose-response meta-analysis : Differentiate between acute vs. chronic exposure effects using regression models .

- Mechanistic studies : Employ CRISPR-Cas9 gene editing to identify Cu²⁺-induced DNA repair pathway disruptions .

Methodological Guidance for Data Reporting

Q. Table 1. Example Characterization Data for Basic Cupric Sulfate

| Technique | Key Parameters | Reference Values |

|---|---|---|

| XRD | 2θ = 12.4°, 24.8°, 33.1° | ICDD PDF 00-042-0748 |

| FTIR | ν(OH) = 3450 cm⁻¹, ν(SO₄) = 1100 cm⁻¹ | J. Chem. Educ. 2021, 98, 3 |

| TGA | 30% mass loss at 220°C (H₂O release) | Thermochim. Acta 2019, 682 |

Key Literature Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.